molecular formula C9H11N5O3 B11869400 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid

Katalognummer: B11869400
Molekulargewicht: 237.22 g/mol
InChI-Schlüssel: DKDRJCSNPGPILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is a compound with a complex structure that includes a purine ring, which is a key component in many biological molecules such as DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid typically involves multi-step organic synthesis techniques. One common method includes the reaction of a purine derivative with an appropriate amino acid under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its role in biological processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in drug development, particularly for its antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((6-Oxo-6,9-dihydro-1H-purin-2-yl)amino)butanoic acid is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H11N5O3

Molekulargewicht

237.22 g/mol

IUPAC-Name

2-[(6-oxo-1,7-dihydropurin-2-yl)amino]butanoic acid

InChI

InChI=1S/C9H11N5O3/c1-2-4(8(16)17)12-9-13-6-5(7(15)14-9)10-3-11-6/h3-4H,2H2,1H3,(H,16,17)(H3,10,11,12,13,14,15)

InChI-Schlüssel

DKDRJCSNPGPILQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)NC1=NC2=C(C(=O)N1)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.